molecular formula C16H18N2O3S B10981641 4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B10981641
M. Wt: 318.4 g/mol
InChI Key: ZFMUSQWLOGHDLA-UHFFFAOYSA-N
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Description

4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with a molecular formula of C16H18N2O3S This compound is notable for its unique structure, which includes a thiazole ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethylphenylamine with a suitable thioamide under acidic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the butanoic acid moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and the butanoic acid moiety play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dimethoxyphenethyl)amino]-4-oxobutanoic acid
  • 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
  • 4-((4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)amino)-4-oxobutanoic acid

Uniqueness

4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is unique due to its specific combination of a thiazole ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H18N2O3S/c1-9-4-5-12(8-10(9)2)15-11(3)22-16(18-15)17-13(19)6-7-14(20)21/h4-5,8H,6-7H2,1-3H3,(H,20,21)(H,17,18,19)

InChI Key

ZFMUSQWLOGHDLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C)C

Origin of Product

United States

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